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Compound of Interest

Compound Name: 3,5-Dimethoxybenzyl chloride

Cat. No.: B185256

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 3,5-
dimethoxybenzyl chloride (also known as 1-(chloromethyl)-3,5-dimethoxybenzene), a key
intermediate in organic synthesis. The information is presented to be a valuable resource for
researchers and professionals in drug development and related scientific fields.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data for 3,5-dimethoxybenzyl chloride. It is important to note
that while the existence of experimental NMR and IR data is indicated in several chemical
databases, the specific experimental spectra are not widely and publicly available at the time of
this compilation. The mass spectrometry data presented is based on predicted values.

Molecular Structure:

Chemical Formula: CsH11CIlO2 Molecular Weight: 186.64 g/mol CAS Number: 6652-32-0

Table 1: *"H NMR Spectroscopic Data (Predicted)
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Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)

~6.5 d 2H Ar-H

~6.4 t 1H Ar-H

~4.5 S 2H -CH2CI

~3.8 S 6H -OCHs

Note: The predicted values are based on standard chemical shift tables and substituent effects
for similar aromatic compounds. Actual experimental values may vary.

« 13 1
Chemical Shift (ppm) Assignment
~160 Ar-C-OCHs
~140 Ar-C-CHzCl
~106 Ar-CH
~100 Ar-CH
~55 -OCHs
~46 -CH:CI

Note: These are estimated chemical shifts. Experimental verification is recommended.

Table 3: IR Spectroscopic Data (Predicted Key
Absorptions)
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Wavenumber (cm~?) Intensity Assignment
) C-H stretch (aromatic and
3000-2850 Medium , _
aliphatic)
1600, 1470 Medium-Strong C=C stretch (aromatic ring)
1250-1000 Strong C-O stretch (aryl ether)
800-600 Strong C-Cl stretch

Table 4: Mass Spectrometry Data

This data is based on predicted fragmentation for various adducts.[1]

Adduct mlz

[M+H]* 187.05203
[M+Na]* 209.03397
[M-H]- 185.03747
[M+NHa]* 204.07857
[M+K]* 225.00791
[M]+ 186.04420
M]~ 186.04530

Monoisotopic Mass: 186.04475 Da[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument-specific parameters and sample preparation may require

optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of 5-10 mg of 3,5-dimethoxybenzyl chloride is dissolved in
approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCI3).

Internal Standard: A small amount of tetramethylsilane (TMS) is added to the solution to
serve as an internal reference for chemical shifts (O ppm).

Data Acquisition: The solution is transferred to an NMR tube. *H and *3C NMR spectra are
recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for 1H).

Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain
the frequency domain spectrum. Phase and baseline corrections are applied.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid 3,5-dimethoxybenzyl chloride is ground
with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent
pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent
and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).

Data Acquisition: The KBr pellet or salt plate is placed in the sample holder of an FTIR
spectrometer.

Spectrum Recording: The IR spectrum is recorded over a standard range (e.g., 4000-400
cm~1). A background spectrum of the empty spectrometer is typically recorded and
subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, typically via
direct infusion or after separation by gas chromatography (GC-MS).

lonization: The molecules are ionized using a suitable technique, such as electron ionization
(El) or electrospray ionization (ESI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole or time-of-flight).
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» Detection: The separated ions are detected, and a mass spectrum is generated, showing the
relative abundance of each ion.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 3,5-dimethoxybenzyl chloride.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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